molecular formula C22H39BN2O3Si B6333312 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester CAS No. 1020658-62-1

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester

Cat. No.: B6333312
CAS No.: 1020658-62-1
M. Wt: 418.5 g/mol
InChI Key: RRMATIXILFUHBR-UHFFFAOYSA-N
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Description

6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a boronic acid group, a piperidine ring, and a tert-butyldimethylsilyl (TBDMS) protecting group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. The boronic acid pinacol ester moiety is then introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. Large-scale reactions would be conducted in reactors equipped with temperature and pressure control systems. The use of continuous flow chemistry could also be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form borates.

  • Reduction: : The piperidine ring can be reduced to form piperidinol derivatives.

  • Substitution: : The TBDMS group can be removed through deprotection reactions using fluoride ions or other suitable reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Deprotection of the TBDMS group can be achieved using tetrabutylammonium fluoride (TBAF) or hydrofluoric acid (HF).

Major Products Formed

  • Oxidation: : Formation of borates.

  • Reduction: : Piperidinol derivatives.

  • Substitution: : Removal of the TBDMS group to yield the corresponding hydroxyl group.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a versatile intermediate for the synthesis of various boronic acid derivatives, which are valuable in cross-coupling reactions and the construction of complex molecular architectures.

Biology

The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, making it useful in the study of carbohydrate-protein interactions and the development of glycomimetics.

Medicine

Boronic acids and their derivatives have shown potential in medicinal chemistry, particularly in the design of enzyme inhibitors and anticancer agents. The ability to modulate biological targets through boronic acid interactions is a promising area of research.

Industry

In the pharmaceutical and agrochemical industries, this compound can be used as a building block for the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, contributing to the development of new drugs and pesticides.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-carboxylic acid

  • 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-aldehyde

  • 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-sulfonic acid

Uniqueness

The uniqueness of 6-(4-((tert-Butyldimethylsilyl)oxy)piperidin-1-yl)pyridine-3-boronic acid pinacol ester lies in its boronic acid group, which offers distinct reactivity and binding properties compared to other functional groups. This makes it particularly valuable in cross-coupling reactions and biological studies involving boronic acid interactions.

Properties

IUPAC Name

tert-butyl-dimethyl-[1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-yl]oxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39BN2O3Si/c1-20(2,3)29(8,9)26-18-12-14-25(15-13-18)19-11-10-17(16-24-19)23-27-21(4,5)22(6,7)28-23/h10-11,16,18H,12-15H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMATIXILFUHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCC(CC3)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39BN2O3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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